REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[c:6]([OH:12])[cH:7][c:8]([F:11])[cH:9][cH:10]1)=[O:13].[CH3:20][I:21].[CH3:22][C:23]#[N:24].[Cs+:18].[Cs+:19]>>[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[c:6]([O:12][CH3:14])[cH:7][c:8]([F:11])[cH:9][cH:10]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(F)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Type
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product
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Smiles
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CCOC(=O)c1ccc(F)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |